1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate is a versatile chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol . It is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and formyl groups. This compound is widely used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Scientific Research Applications
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
tert-Butyl 3-formylpyrrolidine-1-carboxylate: This compound lacks the methyl group, resulting in different reactivity and applications.
tert-Butyl 3-methylpyrrolidine-1-carboxylate:
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXXGXIWADHYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219369-29-4 |
Source
|
Record name | 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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